2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide
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Overview
Description
2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to an N-hydroxyacetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the N-hydroxyacetimidamide group. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The reaction mixture is subjected to purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the N-hydroxyacetimidamide group to an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The N-hydroxyacetimidamide group is crucial for its inhibitory activity, as it can form hydrogen bonds and coordinate with metal ions present in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)-N-hydroxyacetimidamide
- 2-(5-Bromopyridin-2-yl)-N-hydroxyacetimidamide
- 2-(5-Fluoropyridin-2-yl)-N-hydroxyacetimidamide
Uniqueness
2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and binding affinity to biological targets. This compound’s specific substitution pattern can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H8ClN3O |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H8ClN3O/c8-5-1-2-6(10-4-5)3-7(9)11-12/h1-2,4,12H,3H2,(H2,9,11) |
InChI Key |
JLNNXLYCVBAEAN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Cl)C/C(=N/O)/N |
Canonical SMILES |
C1=CC(=NC=C1Cl)CC(=NO)N |
Origin of Product |
United States |
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